7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-2-3-5-16(14)21-20(23)22-9-8-19(26-11-10-22)15-6-7-17-18(12-15)25-13-24-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACNYIMHECMJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a suitable dithiol and an amine, the thiazepane ring can be formed via a cyclization reaction.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the coupling of the thiazepane intermediate with a benzo[d][1,3]dioxole derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other proteins involved in disease pathways.
Industry
In industry, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structural features might impart desirable properties to these products, such as increased efficacy or reduced toxicity.
Mechanism of Action
The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes through binding to active sites or allosteric sites, thereby modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π stacking interactions, while the thiazepane ring might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues with Thiazepane/Oxazepane Cores
Key Observations :
- Thiazepane vs. Oxazepine Cores: The sulfur atom in thiazepane (vs.
- Substituent Effects : Chlorine substitution in 3c and 3e increases molecular weight and polarity compared to the methylenedioxyphenyl group in the target compound, which could influence solubility and metabolic stability.
Analogues with Benzo[d][1,3]dioxol-5-yl Groups
Key Observations :
Analogues with Di-p-tolylamino Substituents
Key Observations :
- Electron-Withdrawing Groups: Di-p-tolylamino substituents in DTCPB and DTCTBO enhance charge transfer efficiency, a property less relevant to the target compound’s carboxamide focus .
- Application Divergence : Unlike the target compound (likely bioactive), DTCPB and DTCTBO are designed for materials science, highlighting structural versatility of benzo-fused heterocycles.
Biological Activity
The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a member of a class of thiazepane derivatives that have garnered attention for their potential biological activities, particularly in oncology and neuropharmacology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its synthesis, anti-cancer properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is with a molecular weight of approximately 381.49 g/mol. The compound features a thiazepane ring fused with a benzo[d][1,3]dioxole moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of thiazepane derivatives often involves one-pot condensation reactions. For instance, a method described in the literature combines 3,4-methylenedioxyaniline with aldehydes and α-mercaptocarboxylic acids under solvent-free conditions to yield high yields of these compounds . The specific synthesis route for 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide has not been extensively detailed in the available literature but follows similar synthetic strategies.
Anti-Cancer Activity
Recent studies have evaluated the anti-proliferative effects of compounds containing the benzo[d][1,3]dioxole structure. A notable study assessed various synthesized derivatives on human cancer cell lines such as esophageal squamous cell carcinoma (Ec9706 and Eca109). The results indicated that certain derivatives exhibited significant anti-tumor activity with IC50 values lower than that of standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) | Comparison to 5-Fluorouracil (µM) |
|---|---|---|---|
| 4e | Ec9706 | 8.23 | 23.26 |
| 4e | Eca109 | 16.22 | 30.25 |
This data suggests that compounds similar to 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide may possess enhanced anti-cancer properties due to their structural characteristics.
Neuropharmacological Effects
In addition to their anti-cancer properties, thiazepane derivatives have been investigated for neuropharmacological effects. Compounds featuring similar structural motifs have shown promise as anticonvulsants and anxiolytics in various animal models . The presence of the thiazepane ring may contribute to these effects by interacting with neurotransmitter systems.
Case Studies
A case study involving the compound's analogs demonstrated significant anticonvulsant activity in rodent models using the pentylenetetrazole (PTZ) induced seizure method. Compounds were tested at varying doses to assess their protective effects against seizures . Notably, certain derivatives provided up to 80% protection at low dosages.
Q & A
Q. What experimental designs are recommended for studying synergistic combinations with existing therapeutics?
- Methodological Answer :
- Combination indices : Use Chou-Talalay method (CompuSyn) to calculate synergism (CI <1) in dose-matrix assays .
- Mechanistic studies : Transcriptomics (RNA-seq) or phosphoproteomics to map pathway crosstalk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
